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Compound of Interest

Compound Name: Aluminium glycinate

Cat. No.: B1365118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the chemical stability of two

common antacid agents: aluminium glycinate and magaldrate. The stability of an active

pharmaceutical ingredient (API) is a critical factor in drug development, influencing its shelf-life,

safety, and efficacy. This document summarizes key stability parameters, outlines experimental

protocols for stability assessment, and visualizes the workflow for evaluating these compounds.

Executive Summary
Aluminium glycinate, a basic aluminium salt of glycine, and magaldrate, a

hydroxymagnesium aluminate complex, are both effective antacids. While both function by

neutralizing gastric acid, their chemical structures and compositions lead to differences in their

stability profiles. This guide presents a comparative overview of their stability under various

stress conditions, providing valuable insights for formulation development and stability-

indicating analytical method development.

Data Presentation: Comparative Stability and
Performance
The following tables summarize the key stability and performance characteristics of aluminium
glycinate and magaldrate based on available data.
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Parameter
Aluminium
Glycinate

Magaldrate Reference

Chemical Formula C₂H₆AlNO₄ Al₅Mg₁₀(OH)₃₁(SO₄)₂ [1]

Appearance
White or almost white

powder

White, odorless,

crystalline powder
[2]

Solubility

Practically insoluble in

water and organic

solvents; dissolves in

dilute mineral acids

and in aqueous

solutions of alkali

hydroxides.

Practically insoluble in

water and alcohol;

soluble in dilute

mineral acids.

[2]

pH (in suspension)

6.5 - 7.5 (1 g in 25 ml

of carbon dioxide-free

water)

Approximately 8.0 -

9.0
[2]

Acid Neutralizing

Capacity (ANC)

The pH of a mixture of

0.2 g shaken with 25

ml of 0.1M HCl for 5

minutes is greater

than 3.0.

A new formulation,

Dynese, showed a

prolonged and even

neutralization profile.

[2][3]

Table 1: Physicochemical Properties
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Stress Condition
Aluminium
Glycinate

Magaldrate Reference

Thermal Stability

Stable under normal

temperatures.

Hazardous

decomposition

products include

carbon monoxide,

carbon dioxide, and

oxides of aluminum

and nitrogen upon

exposure to heat.

The presence of

magaldrate increased

the rate of aspirin

decomposition in

double-layer tablets,

suggesting potential

for interaction and

degradation at

elevated

temperatures.

[2][4]

Hydrolytic Stability

Dissolves in dilute

mineral acids and

aqueous solutions of

alkali hydroxides,

indicating

susceptibility to

hydrolysis at extreme

pH.

Forced degradation

studies show

degradation under

acidic and basic

conditions.

[2][5]

Oxidative Stability
Incompatible with

oxidizing agents.

Forced degradation

studies show

degradation under

oxidative conditions

(e.g., with 3% H₂O₂).

[2][5]

Photostability

General stability

information suggests

avoiding exposure to

light, although specific

photodegradation

studies are not readily

available.

Photochemical

stability studies have

been performed,

indicating that it is a

relevant degradation

pathway to consider.

[5]

Table 2: Comparative Stability under Stress Conditions
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Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug

substance stability. The following are key experimental protocols relevant to the stability testing

of aluminium glycinate and magaldrate.

Accelerated Stability Testing
This test is designed to increase the rate of chemical degradation and physical change of a

drug substance by using exaggerated storage conditions.

Objective: To predict the shelf-life of the drug substance in a shorter period.

Apparatus: Stability chambers with controlled temperature and humidity.

Procedure:

Store samples of the drug substance in its intended packaging at accelerated conditions,

typically 40°C ± 2°C and 75% RH ± 5% RH.[6]

Withdraw samples at specified time points (e.g., 0, 1, 2, 3, and 6 months).[7]

Analyze the samples for physical appearance, assay of the active ingredient, and levels of

degradation products using a validated stability-indicating analytical method (e.g., HPLC).

Evaluate for any significant changes, which may include a 5% decrease in assay from the

initial value, or any specified degradation product exceeding its specification limit.[6]

Forced Degradation Studies
These studies are undertaken to identify the likely degradation products and to establish the

degradation pathways and the intrinsic stability of the molecule.

Objective: To develop and validate a stability-indicating analytical method.

Conditions:

Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60°C for 6 hours.[8]
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Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60°C for 6 hours.[8]

Oxidative Degradation: Treat the drug substance with 3% H₂O₂ in the dark for 6 hours.[5]

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a

specified period.

Photodegradation: Expose the drug substance solution to sunlight for 6 hours or a

calibrated light source.[5]

Procedure:

After exposure to the stress condition, neutralize the samples if necessary.

Dilute the samples to a suitable concentration.

Analyze the stressed samples using a suitable analytical technique, such as UPLC-

MS/MS, to separate and identify the degradation products.

Dissolution Rate Testing
This test measures the rate at which the drug substance dissolves from its solid dosage form.

Objective: To assess the in vitro drug release characteristics, which can be critical for

bioavailability.

Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle).[9]

Procedure:

Place a single tablet or capsule in each vessel of the dissolution apparatus.

Use a suitable dissolution medium (e.g., simulated gastric fluid, pH 1.2) maintained at

37°C ± 0.5°C.[10]

Rotate the basket or paddle at a specified speed (e.g., 50-100 rpm).[11]

Withdraw samples of the dissolution medium at predetermined time intervals.
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Analyze the samples for the amount of dissolved drug using a validated analytical method

(e.g., UV-Vis spectrophotometry or HPLC).

Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols described

above.
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Setup

Testing

Evaluation

Start: Drug Substance Sample

Place in Final Packaging

Store at Accelerated Conditions
(e.g., 40°C / 75% RH)

Withdraw Samples at
Time Points (0, 1, 3, 6 months)

Analyze Samples:
- Physical Appearance

- Assay
- Degradation Products

Data Analysis

Predict Shelf-Life

End: Stability Report

Click to download full resolution via product page

Caption: Workflow for Accelerated Stability Testing.
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Stress Conditions

Analysis

Outcome

Start: Drug Substance

Acid Hydrolysis
(0.1 N HCl, 60°C)

Base Hydrolysis
(0.1 N NaOH, 60°C)

Oxidation
(3% H₂O₂)

Thermal
(Dry Heat, 80°C)

Photolytic
(Sunlight/UV)

Neutralize/Dilute Samples

Analyze by Stability-Indicating
Method (e.g., UPLC-MS/MS)

Identify Degradation Products

Elucidate Degradation Pathways

End: Method Validation Report
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Caption: Workflow for Forced Degradation Studies.
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Preparation

Procedure

Analysis

Start: Solid Dosage Form

Setup Dissolution Apparatus
(USP 1 or 2)

Prepare Dissolution Medium
(e.g., pH 1.2, 37°C)

Place Sample in Vessel

Start Rotation
(50-100 rpm)

Withdraw Samples at
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Analyze Samples for
Drug Content (UV/HPLC)

Generate Dissolution Profile

End: Dissolution Report
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Caption: Workflow for Dissolution Rate Testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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